N1-(5-Methoxyisoxazol-3-yl)sulphanilamide
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Overview
Description
N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is a chemical compound with the molecular formula C10H11N3O4S. It is known for its unique structure, which includes a methoxyisoxazole ring and a sulphanilamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide typically involves the reaction of 5-methoxyisoxazole with sulphanilamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production with consistent quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N1-(5-Methoxyisoxazol-3-yl)sulphanilamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(5-methoxy-1,2-oxazol-3-yl)benzenesulfonamide
- N1-(5-methylisoxazol-3-yl)malonamide
Uniqueness
N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is unique due to its specific combination of a methoxyisoxazole ring and a sulphanilamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
32326-14-0 |
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Molecular Formula |
C10H11N3O4S |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
4-amino-N-(5-methoxy-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O4S/c1-16-10-6-9(12-17-10)13-18(14,15)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
IOMPMWRTYPIHRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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